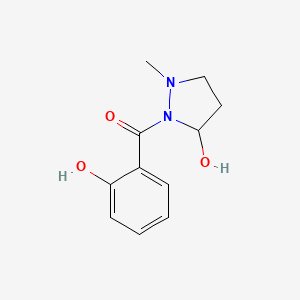![molecular formula C17H18N2O3 B5150413 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Butyl(3-pyridinylcarbonyl)amino]benzoic acid, also known as Kynurenic acid, is a naturally occurring metabolite in the human body. It is a derivative of tryptophan and is produced in the liver and kidneys. Kynurenic acid has gained significant attention in the scientific community due to its potential therapeutic properties.
作用机制
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. It also inhibits the enzyme kynurenine aminotransferase, which is responsible for the conversion of kynurenine to quinolinic acid. Quinolinic acid is a neurotoxic metabolite and is implicated in various neurodegenerative diseases. By inhibiting the production of quinolinic acid, 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid exerts its neuroprotective effects.
Biochemical and Physiological Effects:
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid also modulates the immune system by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has several advantages for lab experiments. It is a naturally occurring metabolite and can be easily synthesized. It is also stable under physiological conditions and can be administered orally or intravenously. However, 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents such as dimethyl sulfoxide (DMSO) for its administration. DMSO can interfere with some assays and can cause cytotoxicity at high concentrations.
未来方向
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has several potential future directions for research. It can be investigated for its role in various neurological and psychiatric disorders. It can also be studied for its potential use in cancer therapy. The development of novel analogs of 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid with improved pharmacokinetic properties and specificity for its targets can also be explored. The use of 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid as a biomarker for various diseases can also be investigated.
Conclusion:
In conclusion, 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid is a naturally occurring metabolite with potential therapeutic properties. It has been extensively studied for its neuroprotective, anti-inflammatory, and antioxidant effects. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid acts as an antagonist of the NMDA receptor and the α7 nicotinic acetylcholine receptor and inhibits the production of quinolinic acid. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has several advantages for lab experiments but also has some limitations. The future directions for research on 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid are numerous and can lead to the development of novel therapies for various diseases.
合成方法
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid can be synthesized by the oxidation of kynurenine, which is an intermediate in the metabolism of tryptophan. The oxidation reaction can be carried out using various oxidizing agents such as potassium permanganate, hydrogen peroxide, and ozone. The yield of 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学研究应用
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has been investigated for its role in various diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and schizophrenia. It has also been studied for its potential use in cancer therapy.
属性
IUPAC Name |
2-[butyl(pyridine-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-11-19(16(20)13-7-6-10-18-12-13)15-9-5-4-8-14(15)17(21)22/h4-10,12H,2-3,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBIFIXGNOEARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)

![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5150386.png)
![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)



![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)


